molecular formula C7H2F14O2 B117149 2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane CAS No. 162401-06-1

2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane

Cat. No.: B117149
CAS No.: 162401-06-1
M. Wt: 384.07 g/mol
InChI Key: ZVPJOSLLGKLQKA-UHFFFAOYSA-N
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Description

2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] is a fluorinated organic compound with the molecular formula C7H2F14O2. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. This compound is used in various industrial and scientific applications due to its exceptional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] typically involves the reaction of hexafluoropropylene oxide with difluoromethylene bis(oxy) compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and substituted derivatives, which have applications in various fields.

Scientific Research Applications

2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] is utilized in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex fluorinated compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Research is ongoing to explore its use in imaging agents and as a component in pharmaceuticals.

    Industry: It is employed in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong bonds with other molecules, leading to its stability and reactivity. The pathways involved include nucleophilic and electrophilic interactions, which are critical for its various applications.

Comparison with Similar Compounds

Similar Compounds

  • Hexafluoropropylene oxide
  • Difluoromethylene bis(oxy) compounds
  • Fluorinated alcohols and acids

Uniqueness

2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] stands out due to its unique combination of multiple fluorine atoms and the difluoromethylene bis(oxy) linkage. This structure imparts exceptional stability, resistance to degradation, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[difluoro(1,1,1,3,3,3-hexafluoropropan-2-yloxy)methoxy]-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F14O2/c8-3(9,10)1(4(11,12)13)22-7(20,21)23-2(5(14,15)16)6(17,18)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPJOSLLGKLQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(OC(C(F)(F)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Fractionation of the combined products afforded 23.2 g of a mixture, boiling point up to 39.5° C. shown by 1H and 19F NMR and GC to contain mainly CFCl3 and (CF3)2CHOCF2Cl along with a small amount of trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. There was then distilled 120.1 g, boiling point 40° to 45° C., identified by GC and NMR as chlorodifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. Next came 2.7 g, boiling point 75° to 79° C., of dichlorofluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether, identified by GC and NMR. Finally, there was obtained 24.4 g of 2,6-bis(trifluoromethyl)1,1,1,4,4,7,7,7-octafluoro-3,5-dioxaheptane, ((CF3)2CHOCF2OCH(CF3)2), boiling point 89° to 94° C., identified by GC and NMR analyses. NMR and mass spectroscopic (MS) analyses of (CF3)2CHOCF2OCH(CF3)2 are as follows: 1H-NMR (CDCl3) δ4.78 (septet, JHF, 5.4 Hz, OCH(CF3)2); 19F-NMR (CDCl3) Φ-60.9 (m, 2F, OCF2O), -74.3 (m, 12F, CF3). MS, m/e 364.966156 (M+ -F; mass meas. C7H2F13O2), 314.9808 (M+ -CF3), 216.983002 (mass meas. (CF3)2CHOCF2+), 150.9758 (CF3CHCF3+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(CF3)2CHOCF2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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